molecular formula C20H20N2O3 B7697003 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B7697003
M. Wt: 336.4 g/mol
InChI Key: KIKYHUNFHBQEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide, also known as HMQMA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide is believed to exert its therapeutic effects through multiple mechanisms of action. One proposed mechanism is through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell growth. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to contribute to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been reported to have antioxidant activity and to stimulate the production of nerve growth factor.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further study as a therapeutic agent. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research on the synthesis of this compound and related compounds may lead to the development of new therapeutic agents.

Synthesis Methods

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 8-methyl-2-quinolinol with 2-methoxybenzaldehyde, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases such as Alzheimer's. Research has shown that this compound has the ability to inhibit the growth of cancer cells and reduce inflammation in the brain.

properties

IUPAC Name

N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-7-6-8-15-11-16(20(24)21-19(13)15)12-22(14(2)23)17-9-4-5-10-18(17)25-3/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKYHUNFHBQEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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